molecular formula C5H9N3O B570383 (2-Amino-1-methyl-1H-imidazol-5-YL)methanol CAS No. 885281-27-6

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol

Cat. No. B570383
M. Wt: 127.147
InChI Key: BQRWIUDGCNMEEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles, which include “(2-Amino-1-methyl-1H-imidazol-5-YL)methanol”, are key components to functional molecules used in a variety of applications . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

Scientific Research Applications

  • Synthesis and Conversion into Carbonyl Compounds : The derivatives of this compound can be prepared and converted into carbonyl compounds via corresponding quaternary salts. This process involves the stable methanol system, which can be regarded as a masked form of the carbonyl group as well as a synthon of the group (Ohta et al., 1987).

  • Selective COX-2 Inhibitor : A specific derivative, namely 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, has been designed and synthesized as a selective COX-2 inhibitor, aiming to reduce gastrointestinal adverse effects of traditional NSAIDs (Tabatabai et al., 2012).

  • Coordination Chemistry and Electronic Transitions : The compound has been used in synthesizing copper(II) complexes, demonstrating interesting properties like distorted octahedral geometry and a 1-dimensional hydrogen bonding network. This research aids in understanding the electronic transitions in such complexes (Banerjee et al., 2013).

  • Preparation of 2-Aminopyridin-4-yl)methanol : Its derivatives are used in the synthesis of 2-aminopyridin-4-yl)methanol, highlighting its importance in pharmacophores with diverse bioactivity (Lifshits et al., 2015).

  • Zn2+ Fluorescent Probe : A compound synthesized using a derivative exhibited strong fluorescence when coordinated with Zn2+, making it useful in fluorescence studies (Zheng Wen-yao, 2012).

  • Hypoxia-Activated Prodrugs of SN-38 : The compound is used in designing hypoxia-activated prodrugs by conjugating it with 7-ethyl-10-hydroxy camptothecin (SN-38), which are promising in antitumor therapies (Jin et al., 2017).

Safety And Hazards

“(2-Amino-1-methyl-1H-imidazol-5-YL)methanol” may cause irritation of the digestive tract and respiratory tract. It may be harmful if swallowed or inhaled . Additional safety information can be found in the safety data sheet .

properties

IUPAC Name

(2-amino-3-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWIUDGCNMEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696445
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-methyl-1H-imidazol-5-YL)methanol

CAS RN

885281-27-6
Record name (2-Amino-1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-3-methyl-3H-imidazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
C Jin, Q Zhang, W Lu - European journal of medicinal chemistry, 2017 - Elsevier
We designed new hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with 7-ethyl-10-hydroxy camptothecin (SN-38). Initially, we improved the …
Number of citations: 30 www.sciencedirect.com

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